molecular formula C3H6FN3O B8383651 2-Azido-3-fluoropropan-1-ol

2-Azido-3-fluoropropan-1-ol

Cat. No. B8383651
M. Wt: 119.10 g/mol
InChI Key: GDPAFQRBCUSHJH-UHFFFAOYSA-N
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Patent
US07977361B2

Procedure details

To a vial is added alkyne 10 (1.9 g, 12.6 mmol) and 29 (1.5 g, 12.6 mmol). The solution is heated at 60° C. overnight. The material is then purified on a silica gel column using 10% MeOH:CH2Cl2 as the eluent. The material is then further purified via recrystallization using EtOAc:Hex to afford 1 as a solid.
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[N:5]([CH2:9][C:10]#[CH:11])[CH:6]=[CH:7][N:8]=1)([O-:3])=[O:2].[N:12]([CH:15]([CH2:18][F:19])[CH2:16][OH:17])=[N+:13]=[N-:14]>>[F:19][CH2:18][CH:15]([N:12]1[CH:11]=[C:10]([CH2:9][N:5]2[CH:6]=[CH:7][N:8]=[C:4]2[N+:1]([O-:3])=[O:2])[N:14]=[N:13]1)[CH2:16][OH:17]

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
[N+](=O)([O-])C=1N(C=CN1)CC#C
Name
Quantity
1.5 g
Type
reactant
Smiles
N(=[N+]=[N-])C(CO)CF

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The material is then purified on a silica gel column
CUSTOM
Type
CUSTOM
Details
The material is then further purified via recrystallization

Outcomes

Product
Name
Type
product
Smiles
FCC(CO)N1N=NC(=C1)CN1C(=NC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.